5-(Naphthalen-1-yl)imidazolidine-2,4-dione

CAS No.: 22706-10-1

Cat. No.: VC2343591

Molecular Formula: C13H10N2O2

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22706-10-1 |

|---|---|

| Molecular Formula | C13H10N2O2 |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 5-naphthalen-1-ylimidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C13H10N2O2/c16-12-11(14-13(17)15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15,16,17) |

| Standard InChI Key | AHRDDAGNPCRNSH-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=CC=C2C3C(=O)NC(=O)N3 |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3C(=O)NC(=O)N3 |

Introduction

Chemical Identity and Structure

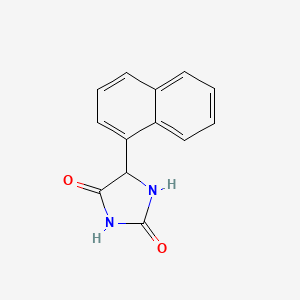

5-(Naphthalen-1-yl)imidazolidine-2,4-dione (CAS No. 22706-10-1) is characterized by a five-membered imidazolidine ring containing two nitrogen atoms, with two carbonyl groups at positions 2 and 4, and a naphthalene moiety at position 5. This structural arrangement contributes to its unique chemical and biological properties.

Basic Information

| Parameter | Value |

|---|---|

| CAS Number | 22706-10-1 |

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 5-(1-naphthyl)-2,4-imidazolidinedione |

| Alternate Names | Hydantoin, 5-(1-naphthyl)- |

| MDL Number | MFCD01882872 |

Structural Representation

The compound features a five-membered imidazolidine ring with two carbonyl groups adjacent to nitrogen atoms, creating the imidazolidine-2,4-dione (hydantoin) core structure. A naphthalene group is attached at the 5-position, contributing to the compound's aromatic properties and influencing its solubility and reactivity profiles .

Molecular Identifiers

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C13H10N2O2/c16-12-11(14-13(17)15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15,16,17) |

| InChI Key | UQLFYXVWPBHFCO-UHFFFAOYSA-N |

| SMILES | O=C1NC(=O)C(N1)C2=CC=CC=3C=CC=CC32 |

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione is essential for predicting its behavior in various experimental and biological systems.

Physical Properties

| Property | Description/Value |

|---|---|

| Physical State | Yellow to Brown Solid at room temperature |

| Purity (Commercial) | Typically 95% |

| Stability | Moderate stability under standard conditions |

| Appearance | Crystalline solid |

Chemical Properties

The chemical reactivity of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione is influenced by its structural features, particularly the imidazolidine ring and the naphthalene moiety.

The compound exhibits several important chemical properties:

-

The imidazolidine-2,4-dione core is capable of participating in hydrogen bonding through its NH groups and carbonyl oxygens .

-

The naphthalene group contributes to aromatic interactions and may influence the compound's solubility profile.

-

The compound may undergo various chemical transformations, including alkylation at nitrogen positions, which is common for hydantoin derivatives.

-

The C-5 position represents a stereogenic center, potentially leading to stereoisomers with distinct biological activities.

Synthesis Methods

The synthesis of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione involves complex organic chemistry reactions, often requiring multiple steps and specific conditions to achieve high purity and yield.

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Related Derivatives and Analogs

Several structural analogs and derivatives of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione have been synthesized and studied for their biological activities and structure-activity relationships.

Notable Derivatives

-

5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (CAS: 82752-67-8): This derivative includes a methyl group at the 5-position alongside the naphthalene moiety, potentially affecting its pharmacological properties and biological activity .

-

5-(Naphthalen-2-yl)imidazolidine-2,4-dione: A positional isomer where the naphthalene group is attached at position 2 rather than position 1, which may result in different biological activities due to altered spatial arrangements .

-

Functionalized derivatives: Compounds with additional functional groups at various positions have been synthesized to explore structure-activity relationships and enhance specific biological activities .

Current Research and Future Directions

Research on 5-(Naphthalen-1-yl)imidazolidine-2,4-dione and related compounds continues to expand, with several promising directions:

Antimicrobial Research

Derivatives of imidazolidine-2,4-dione are being investigated for their potential as antimicrobial agents and as chemosensitizers that may restore the effectiveness of conventional antibiotics against resistant bacterial strains .

Pharmaceutical Applications

Ongoing research explores the potential of these compounds as intermediates or active compounds in drug synthesis. Their heterocyclic structure allows for diverse chemical modifications, which can be tailored to target specific biological pathways.

Structure-Activity Relationship Studies

Continued exploration of structure-activity relationships (SARs) for this class of compounds is expected to yield valuable insights into the development of more potent and selective therapeutic agents targeting various disease states .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume